Urea, 1-(2-biphenylyl)-2-thio-
Description
The Role of Thio-Urea Scaffolds in Modern Medicinal Chemistry
Thiourea (B124793) and its derivatives are recognized as "privileged structures" in medicinal chemistry. nih.gov This status is attributed to their ability to engage in a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects. ontosight.aimdpi.commdpi.com The core of their utility lies in the thio-urea functionality's capacity to form stable hydrogen bonds with the recognition elements of biological targets like proteins and enzymes. nih.gov The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group) allows for specific and strong interactions, which can be crucial for modulating the potency and selectivity of drug candidates. nih.gov Furthermore, the thiourea scaffold serves as a key intermediate in the synthesis of various heterocyclic compounds, expanding its importance in the creation of novel molecular architectures. rasayanjournal.co.inrsc.org
Historical Development and Therapeutic Applications of Thio-Urea Compounds
The journey of thiourea began with its first synthesis in 1873 by Polish chemist Marceli Nencki, who created it as an analogue to urea (B33335) by replacing the oxygen atom with sulfur. nih.gov This discovery paved the way for its exploration in various chemical fields. In medicinal chemistry, an early example of a thiourea-containing agent was an analogue of trypan red, which demonstrated anti-trypanosomal activity and contributed to the foundations of modern chemotherapy. nih.gov
Over the decades, several thiourea derivatives have been developed and used clinically. Notable examples include:
Thioacetazone and Thiocarlide , which were used in the treatment of tuberculosis. nih.gov
Metiamide (B374674) , an early histamine (B1213489) H₂-receptor antagonist developed for treating ulcers. nih.gov Although its clinical use was hampered by side effects, its development was a crucial step that led to the creation of highly successful drugs like Cimetidine, where the thiourea group was replaced by a cyanoguanidine moiety to reduce toxicity. nih.gov
Derivatives used in the treatment of neurodegenerative conditions, such as Parkinson's disease, where the thiourea moiety is found in dopamine (B1211576) agonists like Lisuride and Cabergoline . nih.gov
Antithyroid drugs like Carbimazole (a prodrug of methimazole) and Thiouracil , which interfere with thyroid hormone biosynthesis. nih.gov
These examples underscore the historical and ongoing therapeutic relevance of compounds containing the thiourea scaffold.
Rationale for Investigating Urea, 1-(2-biphenylyl)-2-thio- in Academic Research
The specific compound Urea, 1-(2-biphenylyl)-2-thio- (CAS No. 19250-02-3) combines the versatile thiourea core with a biphenyl (B1667301) substituent. epa.govepa.gov The rationale for its investigation in academic research stems from the synergistic potential of these two structural features.
The biphenyl group is a lipophilic (fat-soluble) moiety that can significantly influence a molecule's pharmacokinetic properties. In drug design, introducing a biphenyl group can enhance a compound's ability to cross cell membranes and interact with hydrophobic pockets within biological targets, such as enzymes. nih.gov The placement of the biphenyl group at the '2' position of the phenyl ring attached to the thiourea nitrogen creates a specific, non-symmetrical three-dimensional structure that can be crucial for selective binding to a target protein.
Moreover, biphenyl thiourea hybrids are recognized as valuable intermediates for synthesizing a variety of heterocyclic compounds and as multipurpose ligands for complexing with metal ions. conicet.gov.ar Therefore, research into Urea, 1-(2-biphenylyl)-2-thio- is driven by its potential as a building block for more complex molecules and its inherent potential for biological activity, informed by the known properties of both thioureas and biphenyl-containing pharmaceuticals.
Table 1: Physicochemical Properties of Urea, 1-(2-biphenylyl)-2-thio-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C13H12N2S | epa.govuni.lu |
| Average Mass | 228.31 g/mol | epa.gov |
| Monoisotopic Mass | 228.07212 g/mol | epa.govuni.lu |
Overview of Current Research Trends in Biphenyl-Containing Thio-Ureas
Recent academic and industrial research has focused on exploring the diverse applications of biphenyl-containing thiourea derivatives. These investigations highlight several key trends:
Organocatalysis: Chiral biphenyl-based bis(thiourea) compounds have been developed as highly efficient organocatalysts. researchgate.net These catalysts are used in asymmetric reactions, such as the Henry reaction, to produce specific stereoisomers of molecules with high yields and enantioselectivities. Their effectiveness stems from the defined three-dimensional structure created by the biphenyl backbone. researchgate.net
Antimicrobial and Antioxidant Agents: New series of biphenyl (bis)thioureas have been synthesized and evaluated for their biological significance. tandfonline.com Studies have shown that certain derivatives possess potent antimicrobial activity against various bacterial and fungal strains, with some compounds showing efficacy comparable to standard antibiotics. tandfonline.comaip.org Additionally, some of these compounds have demonstrated significant antioxidant activity. tandfonline.com
Anticancer Therapeutics: A particularly active area of research is the development of biphenyl-urea and thiourea derivatives as anticancer agents. One prominent strategy involves designing these molecules to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Several biphenyl-thiourea derivatives have shown significant anti-proliferative activity against human endothelial cells and have inhibited cancer cell migration, in some cases more effectively than the reference drug Sorafenib. nih.gov Other studies have investigated metal complexes of biphenyl thiourea derivatives for their anticancer potential against cell lines like breast cancer (MCF-7). tandfonline.com
These trends indicate that the biphenyl-thiourea scaffold is a promising platform for the development of new catalysts and therapeutic agents, particularly in oncology and infectious diseases.
Table 2: Investigated Biological Activities of Biphenyl-Containing Thiourea Derivatives
| Derivative Class | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| Biphenyl-based bis(thiourea)s | Asymmetric Organocatalysis | High yields and excellent enantioselectivities in the asymmetric Henry reaction. | researchgate.net |
| Biphenyl (bis)thiourea derivatives | Antimicrobial & Antioxidant | Potent activity against bacterial strains (e.g., P. aeruginosa) and fungal species; good antioxidant activity shown in DPPH and FRAP assays. | tandfonline.com |
| Biphenyl-thioureas with heteroarylsulfonamide motifs | Anti-angiogenic (VEGFR-2 Inhibition) | Exhibited better antiproliferative activity against HUVECs than the reference drug sorafenib; significantly inhibited VEGF-stimulated cell migration. | nih.gov |
| Metal complexes of N-(1,10-biphenyl)-2-chlorobenzoylthiourea | Anticancer & Antioxidant | Complexes with Co(II), Ni(II), and Cu(II) showed anticancer activity against MCF-7 breast cancer cells. | tandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLVOXHSAWFMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172844 | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19250-02-3 | |
| Record name | N-(1,1'-Biphenyl)-2-ylthiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(2-biphenylyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,1'-BIPHENYL)-2-YLTHIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZN5TA7W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Rational Design and Structural Modification Strategies for Urea, 1 2 Biphenylyl 2 Thio Derivatives
Principles of Structure-Activity Relationship (SAR) Driven Design for Novel Thio-Ureas
Structure-Activity Relationship (SAR) studies form the cornerstone of medicinal chemistry, providing critical insights into the correlation between a molecule's chemical structure and its biological efficacy. nih.govmdpi.commdpi.com The thiourea (B124793) moiety, SC(NH2)2, is a versatile pharmacophore capable of forming strong hydrogen bonds with biological targets, a key feature in its wide range of therapeutic applications. bohrium.commdpi.com The design of novel thiourea derivatives is driven by several core SAR principles:
Hydrogen Bonding: The N-H protons of the thiourea core act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Modifications that alter the acidity of the N-H protons or the accessibility of the sulfur can profoundly impact target binding.
Steric Factors: The size and shape of substituents (steric bulk) dictate the molecule's conformation and how it fits into a target's binding pocket. Bulky groups can either enhance binding by occupying a specific pocket or hinder it through steric clashes.
SAR-driven design is an iterative process. A lead compound like 1-(2-biphenylyl)-2-thiourea is systematically modified, and the resulting analogs are tested for biological activity. The data generated is then used to build a model that informs the design of the next generation of compounds with potentially enhanced potency and a more favorable pharmacological profile. nih.gov
Systematic Functionalization of the Biphenyl (B1667301) Moiety in Urea (B33335), 1-(2-biphenylyl)-2-thio-
The biphenyl moiety of the title compound offers a large, modifiable scaffold for systematic functionalization. The two phenyl rings provide numerous positions for introducing substituents that can probe the binding site of a biological target and modulate the compound's physicochemical properties.
Halogens (Fluorine, Chlorine, Bromine) and the nitro group are commonly used substituents in medicinal chemistry due to their ability to significantly alter a molecule's electronic properties and lipophilicity.
Halogenation: Introducing halogens can enhance binding affinity through favorable interactions like halogen bonding. Their high electronegativity can also create local dipoles and influence the acidity of nearby protons. Furthermore, adding halogens generally increases a compound's lipophilicity, which can affect membrane permeability. In a series of biphenylurea/thiourea derivatives designed as VEGFR2 inhibitors, compounds with dichloro-substitutions on one of the phenyl rings showed significant biological activity. nih.govresearchgate.net
Nitro-Substitution: The nitro group (NO2) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can drastically alter the electronic landscape of the biphenyl ring system. Studies on bis-acyl-thiourea derivatives containing a 4-nitrobenzene moiety have shown that the nitro group can engage in binding with DNA and other intracellular targets. mdpi.com
The position of these substituents is critical. For instance, substitution at the para-position of the phenyl ring often has a different effect on activity compared to substitution at the ortho- or meta-positions, due to different steric and electronic consequences.
Table 1: Effect of Biphenyl Ring Substitution on Hypothetical Biological Activity
| Compound | Substitution on Biphenyl Moiety | Relative Activity (%) |
|---|---|---|
| Parent | None | 100 |
| Derivative A | 4'-Fluoro | 150 |
| Derivative B | 4'-Chloro | 180 |
| Derivative C | 3',4'-Dichloro | 220 |
| Derivative D | 4'-Nitro | 90 |
The introduction of alkyl and alkoxy groups primarily modulates the lipophilicity and steric profile of the molecule.
Alkyl Groups: These groups are hydrophobic and can enhance membrane permeability and binding to hydrophobic pockets within a target protein. omicsonline.org The length and branching of the alkyl chain are important variables; longer or bulkier chains can increase van der Waals interactions but may also cause steric hindrance. omicsonline.orgmdpi.com
Alkoxy Groups: Alkoxy groups (e.g., methoxy (B1213986), -OCH3) have a dual nature. The alkyl portion adds lipophilicity, while the oxygen atom can act as a hydrogen bond acceptor. The introduction of methoxy groups has been a successful strategy in various thiourea derivatives to enhance biological activity. mdpi.com The length of the alkoxy chain can also be varied to fine-tune the balance between lipophilicity and potential hydrogen bonding. researchgate.net
While lipophilicity is often crucial for cell penetration, excessive hydrophobicity can lead to poor aqueous solubility, metabolic instability, and off-target toxicity. Incorporating polar or ionizable groups can mitigate these issues.
Polar Groups: Groups such as hydroxyl (-OH) or amide (-CONH2) can increase water solubility and provide additional hydrogen bonding sites, potentially improving binding affinity and selectivity.
Ionizable Moieties: Carboxylic acids (-COOH) or amines (-NH2) can be ionized at physiological pH. This charge can form strong ionic interactions (salt bridges) with charged residues in a target's active site, significantly enhancing binding affinity. Furthermore, improved aqueous solubility is a major benefit of incorporating such groups.
Heterocyclic Ring Annulations and Substitutions on the Urea Core
Thiourea derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.net Modifying the thiourea core itself, either by incorporating it into a larger ring system or by replacing its constituent atoms, represents another powerful strategy for structural optimization.
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile without losing the desired biological activity. baranlab.org The thiourea moiety has several known drawbacks, including potential metabolic instability and poor solubility, which has driven research into alternatives. nih.gov
Urea (C=O): The most common bioisostere for a thiourea (C=S) is its urea analog. Replacing sulfur with oxygen can alter hydrogen bonding capabilities and metabolic stability.
Cyanoguanidine and Nitroethene: In the development of histamine (B1213489) H2-receptor antagonists, the thiourea group in the drug metiamide (B374674) was replaced with a cyanoguanidine group to yield cimetidine, which had an improved safety profile. bohrium.com Similarly, 2,2-diamino-1-nitroethene moieties have been used as thiourea replacements. nih.gov
Squaramides: The four-membered squaramide ring is another non-classical bioisostere for the urea/thiourea group. It is a strong hydrogen bond donor and acceptor, effectively mimicking the key interactions of the original moiety. nih.gov
Acrylamides: In some contexts, such as for TRPV1 antagonists, a 2-methylacrylamide group has been successfully used to replace the thiourea core without a loss of potency. nih.gov
This strategy allows for the fine-tuning of pharmacokinetic properties while retaining the essential pharmacophoric features required for biological activity.
Table 2: Common Bioisosteric Replacements for the Thiourea Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Thiourea (-NH-C(S)-NH-) | Urea (-NH-C(O)-NH-) | Improve metabolic stability, alter H-bonding |
| Thiourea (-NH-C(S)-NH-) | Cyanoguanidine (-NH-C(N-CN)-NH-) | Reduce potential toxicity, improve safety profile bohrium.com |
| Thiourea (-NH-C(S)-NH-) | Squaramide | Non-classical replacement, strong H-bonding nih.gov |
| Thiourea (-NH-C(S)-NH-) | 2-Methylacrylamide | Maintain potency with more "drug-like" moiety nih.gov |
Structural Rigidification Strategies
Structural rigidification is a key strategy in medicinal chemistry to enhance the binding affinity of a ligand to its biological target by reducing the conformational flexibility of the molecule. A more rigid structure can lead to a lower entropic penalty upon binding, resulting in a more favorable Gibbs free energy of binding. For derivatives of Urea, 1-(2-biphenylyl)-2-thio-, several approaches to structural rigidification can be conceptualized.
One common method to achieve rigidification is through cyclization . This can involve the introduction of covalent bonds to lock the rotatable bonds within the molecule. For instance, the biphenyl moiety could be bridged to create a fused ring system, such as a fluorene (B118485) or dibenzofuran (B1670420) scaffold. Another approach is to form a heterocyclic ring incorporating the thiourea functional group. For example, intramolecular cyclization could lead to the formation of benzothiazole (B30560) derivatives, which are known to possess a wide range of biological activities rsc.org.
Another effective strategy for inducing a more defined conformation is the introduction of intramolecular hydrogen bonds . In diaryl thioureas, the N-H protons can form hydrogen bonds with other functionalities within the molecule, restricting the rotation around the C-N bonds of the thiourea group nih.govnih.govnih.govacs.org. The presence of substituents on the aromatic rings can influence the formation and strength of these intramolecular hydrogen bonds, thereby modulating the conformational preferences of the molecule nih.govacs.org. Theoretical and experimental studies on related diaryl thioureas have demonstrated that the syn or anti conformation of the thiourea protons can be stabilized by such interactions, leading to a more rigid molecular structure nih.govnih.gov.
Below is a table illustrating hypothetical examples of rigidified Urea, 1-(2-biphenylyl)-2-thio- derivatives and the corresponding strategic approach.
| Derivative | Rigidification Strategy | Rationale |
| Fluorene-containing thiourea | Cyclization (Bridged biphenyl) | Locks the two phenyl rings, reducing rotational freedom and presenting a defined conformation to the target. |
| Dibenzothiophene-based thiourea | Cyclization (Heterocyclic fusion) | Creates a rigid, planar heterocyclic system that can enhance π-π stacking interactions with the target. |
| 2-Substituted-phenylthiourea | Introduction of intramolecular H-bond donor/acceptor | A strategically placed substituent (e.g., -OH, -NH2) on the second phenyl ring can form a hydrogen bond with the thiourea moiety, restricting its conformation. |
Prodrug and Targeted Delivery Strategies for Urea, 1-(2-biphenylyl)-2-thio-
Prodrug and targeted delivery strategies are employed to overcome pharmacokinetic challenges such as poor solubility, instability, and off-target toxicity. These approaches aim to deliver the active compound to its site of action in a controlled and specific manner.
The thiourea group is a key pharmacophore but can also be susceptible to metabolic degradation or may contribute to undesirable physicochemical properties. Reversible masking of this functionality can create a prodrug that is inactive until it reaches the target tissue, where it is converted to the active form.
A common strategy for masking the thiourea moiety is through S-alkylation or S-acylation to form a thioimidate or a thioester, respectively. These linkages can be designed to be cleaved under specific physiological conditions.
Acid-Labile Prodrugs : The sulfur atom of the thiourea can be protected with a group that is stable at physiological pH but is cleaved in the acidic microenvironment of tumors or within specific cellular compartments like lysosomes. An example of this approach has been demonstrated with doxorubicin, where a thiourea modification resulted in a pH-sensitive prodrug that releases the active drug in the acidic environment of cancer cells nih.gov.
Enzymatically Cleavable Prodrugs : Alternatively, the masking group can be a substrate for enzymes that are overexpressed in target tissues, such as certain esterases or peptidases in cancer cells renyi.hunih.govmdpi.com. For instance, an S-acyl-2-thioethyl (SATE) moiety can be used as a transient phosphonate-protecting group that is cleaved by carboxyesterases to release the active drug nih.gov.
The following table provides examples of potential prodrug strategies for Urea, 1-(2-biphenylyl)-2-thio-.
| Prodrug Approach | Masking Group | Activation Mechanism | Potential Advantage |
| Acid-Labile | Acetals/Ketals on the sulfur | Hydrolysis in acidic tumor microenvironment | Tumor-selective drug release. |
| Enzymatically Cleavable | Amino acid ester on the sulfur | Cleavage by tumor-overexpressed peptidases | Enhanced specificity and reduced systemic toxicity. |
| Redox-Sensitive | Disulfide linkage | Reduction in the intracellular environment | Release of the active drug inside the target cells. |
To enhance the delivery of Urea, 1-(2-biphenylyl)-2-thio- derivatives to specific cells or tissues, the molecule can be conjugated to a targeting ligand. This approach is particularly valuable in cancer therapy, where the goal is to selectively deliver a cytotoxic agent to tumor cells while sparing healthy tissues amazonaws.comunimi.it.
Peptide-Drug Conjugates (PDCs) : Small peptides that bind to receptors overexpressed on the surface of cancer cells can be used as targeting moieties nih.govchemrxiv.org. The thiourea derivative can be linked to the peptide via a cleavable or non-cleavable linker. The isothiocyanate functional group is a reactive handle that can be used to conjugate molecules to the amino groups of peptides, forming a stable thiourea linkage nih.govchemrxiv.org.
Antibody-Drug Conjugates (ADCs) : For even greater specificity, monoclonal antibodies that recognize tumor-specific antigens can be employed wuxiapptec.comnih.govnih.govmdpi.com. The Urea, 1-(2-biphenylyl)-2-thio- derivative would act as the "payload" of the ADC. The conjugation can be achieved through various chemical strategies, often involving the reaction of a linker with reactive amino acid residues on the antibody, such as lysine (B10760008) or cysteine rsc.org. The design of the linker is crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site mdpi.com.
The table below outlines potential conjugation strategies for targeted delivery.
| Targeting Ligand | Target Receptor/Antigen | Linker Type | Potential Application |
| RGD Peptide | Integrins (overexpressed in angiogenic vessels and some tumors) | Cleavable (e.g., hydrazone) | Anti-angiogenic therapy, tumor targeting. |
| Somatostatin Analog | Somatostatin receptors (overexpressed in neuroendocrine tumors) | Non-cleavable (e.g., thioether) | Targeted therapy for neuroendocrine tumors. |
| Anti-HER2 Antibody | HER2/neu receptor (overexpressed in certain breast cancers) | Enzymatically cleavable | Targeted therapy for HER2-positive breast cancer. |
Comprehensive Pharmacological Profiling and Biological Activities of Urea, 1 2 Biphenylyl 2 Thio
In Vitro High-Throughput Screening (HTS) Methodologies for Novel Activities
High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their biological or pharmacological activity. For a novel compound like Urea (B33335), 1-(2-biphenylyl)-2-thio-, a variety of HTS assays would be employed to identify potential therapeutic applications. These methodologies can be broadly categorized into biochemical and cell-based assays.
Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or receptor. Common readouts for these assays include fluorescence intensity, fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence. For instance, a kinase inhibition assay might be used to determine if the compound can block the activity of a cancer-related kinase.
Cell-based assays, on the other hand, assess the effect of a compound on whole living cells. These assays can provide insights into a compound's cytotoxicity, anti-proliferative effects, or its ability to modulate specific cellular pathways. Technologies like high-content screening (HCS) use automated microscopy and image analysis to evaluate multiple cellular parameters simultaneously, such as cell viability, apoptosis, and cell cycle progression. Reporter gene assays are another common cell-based HTS method, where the expression of a reporter gene is linked to the activation or inhibition of a specific signaling pathway.
While no specific HTS data for Urea, 1-(2-biphenylyl)-2-thio- is currently available, the general HTS strategies described would be the first step in characterizing its pharmacological profile.
Specific Biological Activities and Therapeutic Potential
Based on the activities of structurally similar thiourea (B124793) and biphenyl (B1667301) derivatives, Urea, 1-(2-biphenylyl)-2-thio- holds potential in several therapeutic areas, most notably in oncology and inflammatory diseases. However, it is crucial to emphasize that the following sections are based on the activities of related compounds and that specific experimental data for Urea, 1-(2-biphenylyl)-2-thio- is lacking.
Anti-Cancer Activity in Various Cell Lines
Thiourea derivatives are a well-established class of compounds with demonstrated anti-cancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anti-cancer drugs exert their effects by inducing apoptosis. Thiourea derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspase cascades, modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS). For example, some thiourea compounds have been found to induce late-stage apoptosis in colon and leukemia cancer cell lines nih.gov. The biphenyl moiety can also contribute to pro-apoptotic activity. To confirm if Urea, 1-(2-biphenylyl)-2-thio- induces apoptosis, studies using techniques such as Annexin V/propidium iodide staining followed by flow cytometry would be necessary.
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. Certain therapeutic agents can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For instance, some tubulin-binding agents, which can include thiourea derivatives, are known to cause cell cycle arrest in the G2/M phase nih.govmdpi.comnih.gov. Studies on related compounds have shown the ability to induce cell cycle arrest in various phases, including G0/G1, S, and G2/M, depending on the cell line and the specific compound mdpi.com. To determine the effect of Urea, 1-(2-biphenylyl)-2-thio- on the cell cycle, researchers would typically employ flow cytometry analysis of DNA content in treated cancer cells.
The anti-proliferative activity of a compound is its ability to inhibit the growth of cancer cells. This is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates greater potency. Studies on various thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines nih.gov.
A crucial aspect of anti-cancer drug development is selectivity. An ideal anti-cancer agent should be highly toxic to cancer cells while having minimal effect on normal, healthy cells. The selectivity index (SI) is a ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells. A higher SI value indicates greater selectivity for cancer cells. While no specific anti-proliferative data or selectivity indices are available for Urea, 1-(2-biphenylyl)-2-thio-, these would be critical parameters to evaluate in future studies.
Table 1: Hypothetical Anti-Proliferative Activity Data for Urea, 1-(2-biphenylyl)-2-thio- This table is for illustrative purposes only, as no experimental data is currently available.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | Data not available | Data not available |
| A549 | Lung Cancer | Data not available | Data not available |
| HCT116 | Colon Cancer | Data not available | Data not available |
| Normal Fibroblasts | Normal Cells | Data not available | N/A |
Anti-Inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Thiourea derivatives have been investigated for their anti-inflammatory properties mdpi.comnih.govdntb.gov.uaresearchgate.net. The mechanisms underlying these effects can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways such as NF-κB.
Immunomodulatory effects refer to the ability of a compound to alter the activity of the immune system. This can involve either stimulating or suppressing immune responses. Some natural products and synthetic compounds have been shown to modulate the activity of immune cells such as T cells and macrophages, and alter the production of cytokines mdpi.comnih.govnih.govmdpi.com. For example, some compounds can shift the balance from a pro-inflammatory Th1 response to an anti-inflammatory Th2 response mdpi.com.
Given the known anti-inflammatory and immunomodulatory activities of some thiourea derivatives, it is plausible that Urea, 1-(2-biphenylyl)-2-thio- could possess similar properties. Investigating its effects on cytokine production, immune cell proliferation, and phagocytic activity would be necessary to elucidate its potential in this area.
Table 2: Potential Anti-Inflammatory and Immunomodulatory Activities of Urea, 1-(2-biphenylyl)-2-thio- This table is for illustrative purposes only, as no experimental data is currently available.
| Biological Target/Process | Effect | Method of Investigation |
| Cyclooxygenase (COX) Inhibition | Data not available | Enzyme inhibition assay |
| Lipoxygenase (LOX) Inhibition | Data not available | Enzyme inhibition assay |
| NF-κB Signaling Pathway | Data not available | Reporter gene assay, Western blot |
| Cytokine Production (e.g., TNF-α, IL-6) | Data not available | ELISA, Luminex assay |
| T Cell Proliferation | Data not available | Proliferation assay (e.g., CFSE) |
| Macrophage Activation | Data not available | Phagocytosis assay, Nitric oxide production |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The thiourea scaffold is a prominent feature in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. researchgate.net While specific studies on the antimicrobial effects of Urea, 1-(2-biphenylyl)-2-thio- are not extensively detailed in publicly available literature, the broader class of thiourea derivatives has been widely investigated for antibacterial, antifungal, and antiviral efficacy. nih.govmdpi.commdpi.com
Antibacterial Activity Thiourea derivatives have demonstrated significant potential against both Gram-positive and Gram-negative bacteria. mdpi.comufba.br Their mechanism of action can vary, with some compounds disrupting the integrity of the bacterial cell wall. nih.gov For instance, certain novel thiourea compounds have shown promising activity against pathogenic bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. researchgate.net A series of thiourea derivatives (TDs) were evaluated for their antibacterial properties, with one compound, TD4, showing particularly potent activity against several strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2–16 µg/mL. nih.gov This specific derivative was found to disrupt the NAD+/NADH homeostasis in MRSA, leading to the destruction of the cell wall. nih.gov Other studies have highlighted the effectiveness of N-phenyl- and N-benzoylthioureas against Gram-positive bacteria like B. subtilis, S. aureus, and M. luteus. ufba.br Furthermore, thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Gram-positive cocci, with MIC values ranging from 4 to 32 μg/mL against standard and methicillin-resistant hospital strains of S. aureus. nih.gov
Antifungal Activity The antifungal properties of thiourea derivatives are also well-documented. mdpi.com These compounds have been effective against various fungal pathogens, including those responsible for nosocomial infections. nih.govnih.gov For example, N-phenyl and N-benzoyl derivatives displayed broad and uniform inhibitory activity against fungi. ufba.br Recent research has focused on pathogens like Candida auris, which is known for its resistance to common antifungal drugs. nih.govnih.gov Four thiourea derivatives of 2-thiophenecarboxylic acid were tested against nosocomial strains of C. auris, with the ortho-methylated derivative demonstrating the highest antifungal activity and a notable ability to inhibit biofilm growth and microbial adherence. nih.govnih.gov The inclusion of fluorine atoms in the structure of some thiourea derivatives has been shown to enhance antifungal activity, possibly by increasing lipophilicity, which facilitates cell penetration. mdpi.com Some benzothiazole (B30560) acylthiourea compounds have demonstrated significant control effects on grape fruit against B. cinerea. researchgate.net
Antiviral Activity The antiviral potential of the thiourea moiety has been explored against various viruses. nih.govnih.gov Thiourea-based compounds have been identified as non-nucleoside inhibitors of HIV reverse transcriptase. ufba.br A series of thiourea derivatives were synthesized and evaluated for activity against the Hepatitis C virus (HCV) using a cell-based subgenomic replicon assay. nih.gov Structure-activity relationship (SAR) studies revealed that the potency of these compounds was significantly influenced by the length and position of an alkyl linker, with one derivative identified as a highly potent anti-HCV inhibitor (EC50 = 0.047 µM). nih.gov More recently, in the search for treatments against SARS-CoV-2, thiourea derivatives have been considered a promising source for antiviral drugs. nih.gov One study identified a specific derivative, 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea), as a potential inhibitor that may block the virus's entry into cells by preventing the spike protein from binding to the ACE2 receptor. nih.gov
Table 1: Examples of Antimicrobial Activity in Thiourea Derivatives
| Compound Class/Derivative | Target Microbe | Activity/Finding | Reference |
|---|---|---|---|
| Thiourea Derivative (TD4) | Methicillin-Resistant S. aureus (MRSA) | Potent activity (MIC 2–16 µg/mL); disrupts cell wall integrity. | nih.gov |
| N-Benzoylthioureas | B. subtilis, M. luteus, C. cladosporioides | Promising activity against Gram-positive bacteria and fungi. | ufba.br |
| 2-Thiophenecarboxylic Acid Thiourea Derivatives | Candida auris | High antifungal activity; inhibits biofilm growth. | nih.govnih.gov |
| Phenyl Ring-Linked Thiourea Derivative | Hepatitis C Virus (HCV) | Potent inhibition with an EC50 value of 0.047 µM. | nih.gov |
| 1,(4-iodo-phenyl)-3-(3-(tri-fluoromethyl)-phenyl thiourea) | SARS-CoV-2 | Potential to inhibit virus entry by blocking spike protein-ACE2 interaction. | nih.gov |
| Triazole-Thiourea Derivatives | Methicillin-Resistant S. aureus & S. epidermidis | High inhibition (MIC 4-64 µg/mL); effective against biofilm formation. | nih.gov |
Neuroprotective or Neuromodulatory Properties
While direct studies on the neuroprotective profile of Urea, 1-(2-biphenylyl)-2-thio- are limited, related compounds within the thiourea and isothiourea class have been investigated for their effects on the central nervous system. farmaciajournal.comnih.gov A key area of this research involves the modulation of mitochondrial function, a critical factor in the pathogenesis of many neurodegenerative disorders. nih.govnih.govmdpi.com
An isothiourea derivative, NT-1505, which is structurally related to thioureas, has been identified as a neuroprotector and cognition enhancer in animal models of neurodegenerative diseases. nih.gov Research into its mechanism suggests that its neuroprotective effects may be linked to mitochondrial uncoupling. In laboratory studies, NT-1505 was shown to decrease mitochondrial membrane potential and increase the respiration rate in both isolated mitochondria and cell cultures. This uncoupling effect resulted in a reduction of energy-dependent calcium (Ca2+) uptake by mitochondria and prevented Ca2+-induced mitochondrial swelling, a key event in cell death pathways. nih.gov The compound was also found to induce a weak protonophoric action on lipid membranes, particularly in the presence of fatty acids, suggesting it can transport protons across the inner mitochondrial membrane. This moderate uncoupling is thought to be a potential contributor to its neuroprotective properties. nih.gov
The ability of compounds to exert effects on the central nervous system is dependent on their capacity to cross the blood-brain barrier. Quantitative structure-activity relationship (QSAR) models for some thiourea derivatives have generated logP values that suggest they possess an adequate lipophilic character for potential transport across this barrier, indicating a possibility for targeting the central nervous system. farmaciajournal.com The pathophysiology of neuronal disorders often involves oxidative stress and inflammation, and compounds with neuroprotective properties frequently exhibit antioxidant and anti-inflammatory activities. nih.govmdpi.com While not specifically demonstrated for Urea, 1-(2-biphenylyl)-2-thio-, the general class of thiourea derivatives has been noted for a variety of biological activities which, in principle, could be relevant to neuromodulation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used extensively in drug discovery to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of activity for new, unsynthesized molecules, thereby guiding rational drug design and prioritizing compounds for synthesis and testing. nih.govresearchgate.net For versatile scaffolds like thiourea, QSAR is a valuable tool for exploring and optimizing their diverse pharmacological potential, including antimicrobial and anticancer activities. nih.govfarmaciajournal.com
Development of Predictive QSAR Models for Urea, 1-(2-biphenylyl)-2-thio- Analogues
The development of a predictive QSAR model begins with a dataset of molecules with known biological activities, which for thiourea derivatives could be antimicrobial MIC values or anticancer IC50 values. nih.gov The three-dimensional structures of these molecules are used to calculate a wide array of numerical values known as molecular descriptors. nih.gov These descriptors quantify various physicochemical properties of the molecules.
Commonly used descriptor categories in QSAR studies of thiourea analogues include:
Constitutional Descriptors: Molecular weight, number of atoms, number of specific bonds (e.g., C-N). nih.gov
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Quantum Chemical Descriptors: Properties derived from quantum mechanics, such as electronegativity, polarizability, and dipole moment. nih.gov
Physicochemical Descriptors: Lipophilicity (often expressed as logP, the octanol-water partition coefficient) and van der Waals volume. nih.govfarmaciajournal.com
Once the descriptors are calculated, a statistical method is employed to build a model that correlates a subset of these descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a frequently used algorithm for this purpose, which generates a linear equation representing the activity as a function of the selected descriptors. nih.govresearchgate.net For a series of sulfur-containing thiourea derivatives evaluated for anticancer activity, QSAR modeling identified properties such as mass, polarizability, electronegativity, van der Waals volume, and logP as key predictors of activity. nih.gov Such models, once validated, can be used to predict the activity of new analogues of Urea, 1-(2-biphenylyl)-2-thio- by simply calculating their descriptor values and inputting them into the model equation.
Table 2: Representative Molecular Descriptors in QSAR Models for Thiourea Derivatives
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity | Reference |
|---|---|---|---|
| Physicochemical | logP (Octanol-water partition coefficient) | Relates to membrane permeability and bioavailability. | farmaciajournal.com |
| Quantum Chemical | Electronegativity | Influences the nature of intermolecular interactions and binding affinity. | nih.gov |
| Steric/Size | Van der Waals Volume | Relates to the size and shape of the molecule, affecting its fit into a receptor site. | nih.gov |
| Constitutional | Mass | A fundamental property that can correlate with other steric and electronic properties. | nih.gov |
| Electronic | Polarizability | Describes the ease with which the electron cloud can be distorted, affecting non-covalent interactions. | nih.gov |
Applicability Domain Analysis of QSAR Models
A critical aspect of QSAR modeling, mandated by the Organization for Economic Co-operation and Development (OECD), is the definition of the model's Applicability Domain (AD). mdpi.commdpi.com The AD is the region of chemical space, defined by the structures and properties of the training set compounds, for which the model is considered to provide reliable and trustworthy predictions. mdpi.comnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and have a higher degree of uncertainty. mdpi.com
Defining the AD is essential for assessing the reliability of predictions for novel compounds, such as new analogues of Urea, 1-(2-biphenylyl)-2-thio-. Several methods exist to determine a model's AD, which are often based on the descriptors used to build the model. mdpi.com
Common approaches include:
Range-based Methods: The simplest approach, where the AD is defined by the minimum and maximum values of each descriptor in the training set. A new compound is inside the AD if all its descriptor values fall within these ranges.
Geometric Methods: These methods define the AD using geometric boundaries in the multi-dimensional descriptor space, such as convex hulls.
Distance-based Methods: The distance (e.g., Euclidean or Mahalanobis distance) of a new compound to the compounds in the training set is calculated. The prediction is considered reliable if the distance is below a certain threshold.
Leverage Approach: This statistical method calculates a "leverage" value (h) for each compound based on its distance from the centroid of the training set in the descriptor space. researchgate.net A threshold leverage value (h) is defined, and compounds with h > h are considered outside the AD, as they are influential points that may be extrapolations. researchgate.net
Similarity-based Methods: The structural similarity of a new compound to the training set compounds is assessed using molecular fingerprints and a similarity metric like the Tanimoto coefficient. researchgate.net A prediction is deemed reliable if the similarity to the most similar training compound is above a predefined threshold. researchgate.net
By rigorously defining the AD, researchers can confidently use a QSAR model to screen virtual libraries of thiourea analogues and identify candidates with a high probability of possessing the desired biological activity.
Elucidation of Molecular Mechanisms of Action for Urea, 1 2 Biphenylyl 2 Thio
Identification and Validation of Primary Molecular Targets
There is currently no publicly available scientific literature that identifies or validates the primary molecular targets of Urea (B33335), 1-(2-biphenylyl)-2-thio-. Research into its specific interactions with enzymes, receptors, or ion channels has not been reported.
Enzyme Inhibition and Activation Kinetics
No studies detailing the enzyme inhibition or activation kinetics of Urea, 1-(2-biphenylyl)-2-thio- could be located. While thiourea (B124793) derivatives, in general, have been investigated as inhibitors of various enzymes such as urease, tyrosinase, and cholinesterases, there is no specific data available for the 1-(2-biphenylyl) analogue. researchgate.netdergipark.org.trnih.govtubitak.gov.tr Therefore, no data tables on its inhibitory constants (e.g., IC₅₀, Kᵢ) or activation parameters can be provided.
Receptor Binding Assays and Allosteric Modulation Studies
There is no available information from receptor binding assays for Urea, 1-(2-biphenylyl)-2-thio-. Consequently, its affinity and selectivity for any specific receptor are unknown. Furthermore, no studies on its potential allosteric modulation of receptor activity have been published.
Ion Channel Modulation and Gating Mechanisms
The effects of Urea, 1-(2-biphenylyl)-2-thio- on ion channel function have not been documented in the scientific literature. There are no reports on its ability to modulate ion channel activity or influence their gating mechanisms.
Cellular Pathway Analysis Through Omics Technologies
No "omics" studies, such as transcriptomics or proteomics, have been published for Urea, 1-(2-biphenylyl)-2-thio-. Such analyses are crucial for understanding the broader cellular pathways affected by a compound.
Transcriptomic Profiling (RNA-Seq)
A search of transcriptomic databases and scientific literature yielded no RNA-Seq data for cells or tissues treated with Urea, 1-(2-biphenylyl)-2-thio-. Therefore, its impact on gene expression profiles remains uncharacterized.
Proteomic Analysis (Mass Spectrometry-Based)
There are no published proteomic studies utilizing mass spectrometry or other methods to analyze changes in protein expression or post-translational modifications in response to treatment with Urea, 1-(2-biphenylyl)-2-thio-. While thiourea is sometimes used as a chaotropic agent in proteomic sample preparation to improve protein solubilization, this is a general application in the methodology and does not pertain to the biological activity of specific thiourea derivatives as study subjects. nih.govresearchgate.net
Metabolomic Fingerprinting
No dedicated studies on the metabolomic fingerprinting of cell lines, tissues, or organisms following treatment with Urea, 1-(2-biphenylyl)-2-thio- have been identified. Metabolomic fingerprinting is a technique used to generate a characteristic profile of metabolites in a biological sample, which can reveal the systemic effects of a compound. However, research detailing the specific metabolic alterations induced by this particular thiourea derivative has not been published.
Protein-Ligand Interaction Studies
Detailed protein-ligand interaction studies for Urea, 1-(2-biphenylyl)-2-thio- using the specified methodologies are not present in the current body of scientific literature. While thiourea derivatives, in general, are known to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions, specific data for this compound is lacking. biointerfaceresearch.com
X-ray Crystallography of Protein-Urea, 1-(2-biphenylyl)-2-thio- Complexes
There are no published X-ray crystallography structures of Urea, 1-(2-biphenylyl)-2-thio- in complex with a protein target. This technique is crucial for providing a high-resolution, three-dimensional view of how a ligand binds to its target protein at an atomic level. While the crystal structure of the related but simpler compound, phenylthiourea, has been determined in complex with human tyrosinase-related protein 1, similar data for the 1-(2-biphenylyl)-2-thio- derivative is not available. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Characterization
No studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding site or interaction interface between Urea, 1-(2-biphenylyl)-2-thio- and a protein target could be located. NMR techniques, such as Chemical Shift Perturbation (CSP), are powerful tools for identifying the specific amino acid residues involved in ligand binding. Research applying this methodology to the specified compound has not been reported.
Surface Plasmon Resonance (SPR) for Binding Kinetics
There is no available data from Surface Plasmon Resonance (SPR) studies to define the binding kinetics of Urea, 1-(2-biphenylyl)-2-thio- with any biological target. SPR is a label-free technique used to measure real-time interaction analysis, providing key kinetic parameters such as association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D). Such quantitative binding data for this compound is absent from the literature.
Intracellular Localization and Trafficking Studies of Urea, 1-(2-biphenylyl)-2-thio-
Research investigating the subcellular localization and trafficking pathways of Urea, 1-(2-biphenylyl)-2-thio- has not been published. These studies, often employing techniques like fluorescence microscopy with tagged compounds, are essential for understanding where a compound accumulates within a cell and how it moves between organelles, which is critical to elucidating its mechanism of action.
Mechanisms of Drug Resistance Development and Overcoming Strategies
No studies have been identified that describe the development of resistance to Urea, 1-(2-biphenylyl)-2-thio- or strategies to overcome such resistance. Research into drug resistance typically involves generating resistant cell lines and then using genomic, proteomic, or metabolomic approaches to identify the molecular changes responsible for the resistant phenotype. This area of investigation has not been explored for this specific compound. While general mechanisms of resistance to thiourea-containing compounds may be hypothesized, specific experimental evidence is not available.
Computational and Theoretical Chemistry Applications in Urea, 1 2 Biphenylyl 2 Thio Research
Quantum Chemical Calculations for Electronic and Steric Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can determine the electron distribution and energy of a molecular system, which in turn dictate its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of "Urea, 1-(2-biphenylyl)-2-thio-", DFT is instrumental for performing conformational analysis to identify the most stable three-dimensional arrangements (conformers) of the molecule. The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the thiourea (B124793) linker and, crucially, the torsional angle between the two phenyl rings of the biphenyl (B1667301) moiety.
Research on substituted biphenyls has demonstrated that the choice of DFT functional and basis set is critical for accurately predicting rotational barriers. rsc.org Functionals like B3LYP or PBE0, when paired with dispersion corrections (e.g., -D3), have been shown to provide results that correlate well with experimental data, as they properly account for the non-covalent interactions that influence conformational energies. rsc.org For "Urea, 1-(2-biphenylyl)-2-thio-", a potential energy surface scan would be performed by systematically rotating the C-C bond of the biphenyl group and the C-N bonds of the thiourea linker to locate energy minima and transition states. The analysis would reveal the preferred spatial orientation of the phenyl rings relative to each other and the thiourea group, which is vital for understanding its steric profile and how it might interact with a biological receptor.
| Conformer | Biphenyl Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| Global Minimum | ~45° | 0.00 | N-H···S hydrogen bond |
| Local Minimum | ~135° | 1.5 - 2.5 | Steric repulsion between rings |
| Transition State (Planar) | 0° / 180° | 4.0 - 6.0 | Maximal steric clash |
| Transition State (Perpendicular) | 90° | 2.0 - 3.0 | Loss of π-conjugation |
DFT calculations are also employed to determine the electronic properties of "Urea, 1-(2-biphenylyl)-2-thio-", including the energies and distributions of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajrconline.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. espublisher.com
For thiourea derivatives, the HOMO is often localized on the electron-rich sulfur atom and the π-systems of the aromatic rings, indicating these are the primary sites for electrophilic attack. researchgate.net The LUMO is typically distributed across the thiocarbonyl group (C=S) and the aromatic system, marking potential sites for nucleophilic attack. researchgate.net Based on these calculations, various reactivity descriptors can be derived, such as the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions, and Fukui functions, which predict the most reactive sites for different types of chemical reactions. rsc.org
| Descriptor | Calculated Value (Conceptual) | Interpretation |
|---|---|---|
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability, localized on sulfur and phenyl rings. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting capability, localized on the thiocarbonyl and biphenyl system. |
| HOMO-LUMO Gap | ~4.0 eV | Suggests high kinetic stability and low reactivity. |
| MEP Minimum | Near Sulfur Atom | Most electron-rich region, susceptible to electrophilic attack. |
| MEP Maximum | Near N-H Protons | Most electron-poor region, favorable for nucleophilic interaction. |
Molecular Docking and Virtual Screening for Target Identification and Optimization
Molecular docking and virtual screening are powerful computational techniques used to predict how a small molecule (ligand) might bind to a macromolecular target, typically a protein. These methods are central to drug discovery for identifying potential biological targets and optimizing lead compounds.
Ligand-based virtual screening is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. Pharmacophore modeling is a key technique in this area, which involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific target. nih.gov
Assuming "Urea, 1-(2-biphenylyl)-2-thio-" is an active compound, a pharmacophore model could be generated based on its low-energy conformation. This model would serve as a 3D query to search large chemical databases for other structurally diverse molecules that match the pharmacophore and thus may have similar biological activity. This process, known as scaffold hopping, is valuable for discovering novel chemical series with the desired therapeutic effect. nih.gov
| Pharmacophoric Feature | Molecular Origin in Urea (B33335), 1-(2-biphenylyl)-2-thio- | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Two N-H groups of the thiourea moiety | Forms hydrogen bonds with acceptor groups (e.g., carboxylate, carbonyl) in a receptor. |
| Hydrogen Bond Acceptor (HBA) | Sulfur atom of the thiocarbonyl group | Accepts hydrogen bonds from donor groups (e.g., hydroxyl, amine) in a receptor. |
| Aromatic Ring (AR) / Hydrophobic (HY) | Two phenyl rings of the biphenyl group | Engages in π-π stacking or hydrophobic interactions with aromatic/aliphatic residues. |
When the 3D structure of a potential protein target is available, structure-based virtual screening, primarily through molecular docking, can be performed. Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimate the strength of the interaction using a scoring function. singidunum.ac.rs
For "Urea, 1-(2-biphenylyl)-2-thio-", docking studies could be conducted against various known targets of thiourea derivatives, such as protein kinases (e.g., VEGFR-2), urease, or bacterial enzymes like DNA gyrase. biointerfaceresearch.comsemanticscholar.orgnih.gov The process involves preparing the protein and ligand structures, defining the binding site, and running the docking simulation. The results, typically a docking score and a predicted binding pose, help to prioritize compounds and generate hypotheses about the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the protein-ligand complex. These insights are invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov
| Potential Protein Target | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
|---|---|---|---|
| VEGFR-2 Kinase | -8.0 to -10.0 | Cys919, Asp1046, Glu885 | H-bond from N-H to Cys919; H-bond from S to Asp1046; π-π stacking with Phe918. |
| H. pylori Urease | -6.5 to -8.5 | His138, Gly279, Ni(II) ions | Coordination of Sulfur to Ni(II); H-bond from N-H to His138. |
| E. coli DNA Gyrase B | -7.0 to -9.0 | Asp73, Asn46, Ile78 | H-bond from N-H to Asp73; Hydrophobic interaction of biphenyl with Ile78. |
Molecular Dynamics (MD) Simulations for Protein-Ligand Interactions and Conformational Dynamics
While molecular docking provides a static snapshot of a protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational changes and stability of the complex in a simulated physiological environment. nih.gov
Starting from the best-docked pose of "Urea, 1-(2-biphenylyl)-2-thio-" within a protein target, an MD simulation would be performed. The system is solvated in a water box with ions to mimic cellular conditions. Over a simulation timescale of nanoseconds to microseconds, the stability of the ligand in the binding pocket can be assessed. nih.gov Key analyses include calculating the Root Mean Square Deviation (RMSD) to monitor the stability of the ligand's pose and the protein's structure, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. Furthermore, MD simulations can be used to analyze the persistence of specific interactions (like hydrogen bonds) and to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. dtu.dk
| MD Simulation Analysis | Objective | Potential Findings for Urea, 1-(2-biphenylyl)-2-thio- Complex |
|---|---|---|
| RMSD Analysis | Assess the stability of the ligand's binding pose and the overall protein structure over time. | Low RMSD values would indicate a stable binding mode. High fluctuations might suggest ligand dissociation or reorientation. |
| RMSF Analysis | Identify flexible regions of the protein upon ligand binding. | May show reduced fluctuation in binding site residues, indicating stabilization by the ligand. |
| Hydrogen Bond Analysis | Quantify the stability and occupancy of hydrogen bonds predicted by docking. | Confirmation of persistent hydrogen bonds between the thiourea moiety and key residues, validating the binding hypothesis. |
| Binding Free Energy Calculation (e.g., MM/GBSA) | Provide a more accurate estimation of binding affinity. | A favorable (highly negative) binding free energy would support the compound as a potent binder for the target. |
Stability and Flexibility of Protein-Urea, 1-(2-biphenylyl)-2-thio- Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of "Urea, 1-(2-biphenylyl)-2-thio-," MD simulations can provide detailed insights into the stability and flexibility of the complex it forms with a target protein. These simulations can reveal the dynamic nature of the binding interactions and the conformational changes that may occur upon binding.
The stability of the protein-ligand complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent orientation within the protein's active site. For instance, a hypothetical MD simulation of a "Urea, 1-(2-biphenylyl)-2-thio-" complex with a target kinase might show the RMSD of the ligand stabilizing after a few nanoseconds, suggesting a stable binding mode. nih.gov
Flexibility analysis, often evaluated using root-mean-square fluctuation (RMSF), can identify which parts of the protein and ligand are rigid and which are more mobile. acs.org This information is crucial for understanding the entropy of binding and identifying key residues that contribute to the flexibility of the binding pocket. In the case of "Urea, 1-(2-biphenylyl)-2-thio-," the biphenyl group might show greater fluctuation than the thiourea core, which is anchored by hydrogen bonds. mdpi.com Such studies have been performed on various diaryl urea and thiourea derivatives, demonstrating the utility of these computational approaches. nih.gov
The interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions, can be monitored throughout the simulation. The thiourea moiety of "Urea, 1-(2-biphenylyl)-2-thio-" is capable of forming strong hydrogen bonds with protein residues, a key feature for many biologically active thiourea derivatives. biointerfaceresearch.com The biphenyl group can engage in π-π stacking and other non-covalent interactions with aromatic residues in the binding site. mdpi.comnih.gov A detailed analysis of these interactions can elucidate the key determinants of binding affinity and selectivity.
| Simulation Parameter | Description | Illustrative Value |
|---|---|---|
| Average RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure, indicating binding stability. | 1.5 Å |
| Average RMSF of Binding Site Residues | Indicates the flexibility of the amino acids in the binding pocket. | 0.8 Å |
| Key Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | Thiourea NH...Asp123: 85% |
| Key Hydrophobic Interaction | Identifies important non-polar interactions. | Biphenyl ring with Phe87 |
Solvent Effects and Binding Free Energy Calculations
The binding of a ligand to a protein is a complex process that is significantly influenced by the surrounding solvent, typically water. Computational methods can be used to estimate the effect of the solvent on binding and to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein.
Implicit solvent models, such as the Generalized Born surface area (GBSA) and Poisson-Boltzmann surface area (PBSA) methods, are commonly used to approximate the effect of the solvent without explicitly representing every solvent molecule. mdpi.com These methods can provide a computationally efficient way to estimate the solvation free energy, which is a component of the total binding free energy.
More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate estimates of the binding free energy. mdpi.com These "alchemical" methods involve computationally transforming the ligand into a solvent molecule or another ligand and calculating the free energy change associated with this transformation. While computationally expensive, these methods can provide valuable insights into the thermodynamics of binding.
For "Urea, 1-(2-biphenylyl)-2-thio-," calculating the binding free energy can help to rank its affinity against a panel of target proteins or to compare its affinity with that of other potential inhibitors. For example, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach has been used to estimate the binding free energies of thiadiazole urea inhibitors with matrix metalloproteinases. stonybrook.edu
| Energy Component | Description | Illustrative Value (kcal/mol) |
|---|---|---|
| Van der Waals Energy | Energy from van der Waals interactions. | -45.2 |
| Electrostatic Energy | Energy from electrostatic interactions. | -20.5 |
| Polar Solvation Energy | Energy required to desolvate the polar surfaces. | +30.8 |
| Nonpolar Solvation Energy | Energy gained from burying nonpolar surfaces. | -5.1 |
| Total Binding Free Energy (ΔGbind) | Sum of all energy components. | -40.0 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
Before a compound can be considered a viable drug candidate, its ADMET properties must be evaluated. In silico ADMET prediction tools have become an integral part of the drug discovery process, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. bohrium.com
Permeability and Solubility Prediction Models
Permeability and solubility are critical factors that determine the oral bioavailability of a drug. Computational models can predict these properties based on the molecular structure of a compound. For "Urea, 1-(2-biphenylyl)-2-thio-," these models can estimate its ability to cross the intestinal wall and dissolve in the gastrointestinal tract.
Models for predicting Caco-2 cell permeability, an in vitro measure of intestinal absorption, are widely used. These models often rely on descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The predicted permeability of "Urea, 1-(2-biphenylyl)-2-thio-" would be influenced by its relatively high molecular weight and the presence of hydrogen-bonding groups in the thiourea moiety.
Aqueous solubility is another key parameter that can be predicted computationally. Various models, from simple fragment-based approaches to more complex machine learning algorithms, are available to estimate the solubility of a compound. The predicted solubility of "Urea, 1-(2-biphenylyl)-2-thio-" would be influenced by its aromatic character and the polar thiourea group. iaea.orgresearchgate.net
Metabolic Stability and Metabolite Identification Prediction
For "Urea, 1-(2-biphenylyl)-2-thio-," potential sites of metabolism could include the aromatic rings (hydroxylation) and the thiourea group. Predictive models can identify the specific cytochrome P450 (CYP) enzymes that are likely to metabolize the compound. This information can be used to modify the structure to block these metabolic "hotspots" and improve metabolic stability.
In addition to predicting metabolic stability, computational tools can also predict the structures of the most likely metabolites. This can be valuable for planning and interpreting experimental metabolism studies.
Toxicity Prediction (e.g., hERG inhibition, genotoxicity)
Toxicity is a major cause of drug attrition. In silico models can predict a range of toxicities, including cardiotoxicity, genotoxicity, and hepatotoxicity. One of the most important cardiotoxicity endpoints is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a life-threatening cardiac arrhythmia. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are commonly used to predict hERG inhibition based on the chemical structure of a compound. frontiersin.org For "Urea, 1-(2-biphenylyl)-2-thio-," these models would assess the likelihood of it binding to and blocking the hERG channel. Features such as the presence of a basic nitrogen and high lipophilicity are often associated with hERG inhibition.
Genotoxicity, the ability of a compound to damage DNA, is another critical toxicity endpoint. In silico models can identify structural alerts that are associated with genotoxicity. The predictions for "Urea, 1-(2-biphenylyl)-2-thio-" would be based on the presence or absence of such alerts in its structure.
| ADMET Property | Prediction Model | Illustrative Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Caco-2 Permeability | Support Vector Machine Model | Moderate | Reasonable intestinal absorption is expected. |
| Aqueous Solubility (logS) | Fragment-based Model | -4.5 | Low to moderate solubility. |
| Metabolic Stability (t1/2 in human liver microsomes) | CYP450 Substrate Prediction | Predicted to be a substrate of CYP3A4 | Potential for moderate metabolic clearance. |
| hERG Inhibition (pIC50) | QSAR Model | 5.2 | Low to moderate risk of hERG inhibition. |
| Genotoxicity | Structural Alert Analysis | No structural alerts for mutagenicity | Low probability of being genotoxic. |
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound "Urea, 1-(2-biphenylyl)-2-thio-". Consequently, it is not possible to provide an article on its "Preclinical Evaluation and Translational Potential" that adheres to the requested detailed outline.
The scientific community has not published studies on the in vivo efficacy, dose-response relationships, comparative efficacy, pharmacokinetics, pharmacodynamics, plasma concentration-time profiles, tissue distribution, or metabolic pathways specifically for "Urea, 1-(2-biphenylyl)-2-thio-".
While research exists for other molecules containing the biphenyl or thiourea moieties, the user's strict instruction to focus solely on "Urea, 1-(2-biphenylyl)-2-thio-" prevents the inclusion of data from related but distinct compounds. Extrapolating data from other compounds would be scientifically inaccurate and would violate the core requirements of the request.
Therefore, the requested article cannot be generated.
Preclinical Evaluation and Translational Potential of Urea, 1 2 Biphenylyl 2 Thio
Preclinical Toxicology and Safety Assessment
A thorough toxicological assessment is a critical component of preclinical development. This involves a series of studies designed to identify potential adverse effects and to determine a safe window for potential therapeutic use.
Acute and Sub-Chronic Toxicity Studies
Acute toxicity studies are designed to evaluate the effects of a single, high dose of a substance, while sub-chronic studies assess the effects of repeated doses over a period of time. These studies are fundamental in identifying the target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
While specific studies on Urea (B33335), 1-(2-biphenylyl)-2-thio- are not extensively detailed in publicly available literature, the general methodology for such compounds involves administration to rodent and non-rodent species. Key parameters monitored include clinical signs of toxicity, body weight changes, food and water consumption, and hematological and clinical chemistry parameters. At the end of the study period, a full histopathological examination of organs is conducted.
Table 1: Representative Endpoints in Acute and Sub-Chronic Toxicity Studies
| Parameter | Acute Toxicity (e.g., 14-day study) | Sub-Chronic Toxicity (e.g., 90-day study) |
| Clinical Observations | Mortality, clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) | Daily clinical observations for signs of toxicity |
| Body Weight | Measured pre-dose and at regular intervals post-dose | Measured weekly |
| Hematology | Typically not assessed unless warranted | Red and white blood cell counts, hemoglobin, hematocrit, platelet count |
| Clinical Chemistry | Typically not assessed unless warranted | Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes |
| Gross Pathology | Macroscopic examination of organs and tissues at necropsy | Macroscopic examination of organs and tissues at necropsy |
| Histopathology | Microscopic examination of major organs and tissues | Microscopic examination of a comprehensive list of organs and tissues |
Genotoxicity and Mutagenicity Assessment
Genotoxicity assays are performed to determine if a compound can damage genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests is typically employed. Thiourea (B124793) itself has been shown to be genotoxic, with its S-oxygenation leading to the formation of genotoxic products. nih.gov The genotoxic potential of Urea, 1-(2-biphenylyl)-2-thio- would need to be specifically evaluated.
Table 2: Standard Genotoxicity Assay Battery
| Assay | Purpose | Typical System |
| Ames Test | Detects gene mutations (point mutations and frameshifts) | Bacterial reverse mutation assay using various strains of Salmonella typhimurium and Escherichia coli |
| In Vitro Chromosomal Aberration Test | Detects structural chromosomal damage | Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) |
| In Vivo Micronucleus Test | Detects chromosomal damage or damage to the mitotic apparatus | Bone marrow or peripheral blood cells of rodents |
Cardiotoxicity and Hepatotoxicity Evaluation
Cardiotoxicity and hepatotoxicity are significant concerns for new chemical entities. Evaluation often involves in vitro and in vivo models. Specific data on Urea, 1-(2-biphenylyl)-2-thio- is not available, but general approaches include monitoring cardiac function (e.g., ECG in animal models) and liver enzyme levels in blood, as well as histopathological examination of heart and liver tissues from toxicity studies.
Biomarker Identification and Validation for Therapeutic Response Monitoring
Biomarkers are crucial for monitoring the therapeutic response to a drug and can aid in patient stratification. The identification of reliable biomarkers is a key aspect of translational research. For a compound like Urea, 1-(2-biphenylyl)-2-thio-, which may be investigated for various therapeutic indications, the choice of biomarkers would be context-dependent. For instance, if developed as an anti-cancer agent, biomarkers could include levels of specific proteins involved in the targeted pathway or imaging markers of tumor response. The process involves discovery (e.g., using genomics, proteomics), analytical validation (ensuring the test is reliable), and clinical validation (confirming the biomarker's ability to predict a clinical outcome).
Combination Therapy Studies with Standard-of-Care Agents
To enhance efficacy and overcome potential resistance, novel therapeutic agents are often evaluated in combination with existing standard-of-care treatments. Preclinical studies are designed to assess whether a combination results in synergistic, additive, or antagonistic effects. For Urea, 1-(2-biphenylyl)-2-thio-, this would involve in vitro studies using relevant cell lines and in vivo studies in appropriate animal models of a specific disease. The design of these studies is highly dependent on the proposed therapeutic indication and the mechanism of action of the compound.
Future Directions and Emerging Research Avenues for Urea, 1 2 Biphenylyl 2 Thio
Development of Advanced Delivery Systems for Enhanced Efficacy
The therapeutic efficacy of many promising compounds is often limited by poor bioavailability, low solubility, or lack of target specificity. For hydrophobic molecules like many thiourea (B124793) derivatives, advanced delivery systems represent a critical area of research. Future investigations could focus on encapsulating Urea (B33335), 1-(2-biphenylyl)-2-thio- in novel drug delivery systems to overcome these pharmacokinetic challenges.
Potential delivery platforms for exploration include:
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs, improving their solubility and circulation time. An investigational liposomal formulation of gemcitabine, FF-10832, has demonstrated the potential of this approach for enhancing anti-tumor activity by prolonging plasma half-life and improving tumor-targeted delivery. biospace.com A similar strategy could be applied to Urea, 1-(2-biphenylyl)-2-thio- to enhance its concentration at target sites.
Nanoparticle-based Systems: Polymeric nanoparticles, solid lipid nanoparticles, or nanostructured lipid carriers could be engineered to carry Urea, 1-(2-biphenylyl)-2-thio-. These systems can be surface-modified with targeting ligands to direct the compound specifically to diseased cells or tissues, thereby increasing efficacy and reducing potential off-target effects.
Microspheres and Hydrogels: For localized or sustained release applications, biodegradable microspheres or injectable hydrogels could be developed. This would be particularly relevant if the compound shows promise for treating localized conditions, such as specific solid tumors or inflammatory sites.
Research in this area will involve formulation development, in vitro characterization of release kinetics, and in vivo studies to assess the pharmacokinetics and therapeutic benefits of the encapsulated compound compared to the free drug.
Application in Neglected Tropical Diseases and Orphan Drug Development
Neglected Tropical Diseases (NTDs) affect over a billion people, primarily in low-income communities, yet suffer from a lack of research and development for new treatments. nih.govmednexus.org This group of diverse communicable diseases is caused by viruses, bacteria, protozoa, and helminths. mednexus.org Given that thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antiparasitic properties, Urea, 1-(2-biphenylyl)-2-thio- represents a candidate for screening against NTD pathogens. mdpi.comnih.gov
Future research could involve:
Screening against NTD Pathogens: High-throughput screening of Urea, 1-(2-biphenylyl)-2-thio- against a panel of NTD-causing organisms, such as Trypanosoma cruzi (Chagas disease), Leishmania species (leishmaniasis), and Trypanosoma brucei (Human African Trypanosomiasis), is a crucial first step. nih.govdrugtargetreview.com The rise of drug resistance to existing treatments for these diseases underscores the urgent need for new chemical entities. drugtargetreview.com
Orphan Drug Designation: Many NTDs are also classified as rare or "orphan" diseases in developed countries. If Urea, 1-(2-biphenylyl)-2-thio- shows promising activity against such a disease, it could be eligible for Orphan Drug Designation from regulatory bodies like the U.S. Food and Drug Administration (FDA). bioinvent.comnih.gov This designation provides significant incentives for development, including market exclusivity, tax credits for clinical trials, and fee waivers, which can help overcome the financial barriers to developing drugs for small patient populations. biospace.combioinvent.com
The exploration of this compound for NTDs aligns with global health priorities and offers a pathway for developing a novel therapeutic with significant humanitarian impact.
Integration of Artificial Intelligence (AI) and Machine Learning (ML) for Compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns, predict biological activity, and optimize molecular structures. mdpi.com For Urea, 1-(2-biphenylyl)-2-thio-, AI and ML can be pivotal in accelerating its development.
Key applications include:
Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel protein targets with which the compound might interact. nih.gov This helps in understanding its mechanism of action and exploring new therapeutic indications.
Quantitative Structure-Activity Relationship (QSAR): ML models, particularly QSAR, can be developed to predict the biological activity of new derivatives based on their chemical structure. nih.govcrimsonpublishers.com This allows for the rational design of more potent and selective analogs of Urea, 1-(2-biphenylyl)-2-thio- by modifying its biphenyl (B1667301) group or other structural features.
In Silico Screening and Docking: Virtual screening campaigns using AI can rapidly assess the binding affinity of the compound against large libraries of biological targets. jocms.org Molecular docking studies can predict the precise interactions between the thiourea moiety and the target's binding site, guiding lead optimization. biointerfaceresearch.com
Toxicity Prediction: AI tools like DeepTox are designed to predict the potential toxicity of compounds early in the development process, helping to reduce late-stage failures. crimsonpublishers.com
By leveraging AI and ML, researchers can de-risk the development process, prioritize the most promising derivatives for synthesis, and accelerate the journey from initial hit to clinical candidate. jsr.org
Exploration of New Therapeutic Targets for Thio-Urea Derivatives
The thiourea scaffold is a versatile building block for designing new drug candidates that can interact with a wide array of biological targets. biointerfaceresearch.com While initial research may focus on a specific activity, a key future direction is the systematic exploration of new therapeutic targets for Urea, 1-(2-biphenylyl)-2-thio- and related derivatives.
Table 1: Potential Therapeutic Targets for Thio-Urea Derivatives
| Target Class | Specific Example(s) | Potential Therapeutic Area | Research Findings |
| Protein Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Cancer (Anti-angiogenesis) | Biphenylurea/thiourea derivatives have been designed as novel VEGFR2 inhibitors, showing significant anti-proliferative and anti-migration activity in endothelial cells. nih.gov |
| Histone Deacetylases (HDACs) | Sirtuins (SIRTs) | Cancer, Neurodegenerative Diseases | Novel thiourea-based compounds have been designed as potential SIRT inhibitors, demonstrating cytotoxicity against colon cancer cells. jocms.org |
| Membrane Antigens | Prostate-Specific Membrane Antigen (PSMA) | Prostate Cancer (Imaging and Therapy) | Glutamate thiourea derivatives have been developed as high-affinity ligands for PSMA, showing promise for targeted radio-imaging agents. nih.gov |
| Enzymes in Metabolic Pathways | Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | Urea and thiourea derivatives are a source of potent inhibitors for sEH, a promising therapeutic target for various diseases. nih.gov |
| Receptors | Histamine (B1213489) H₂-receptor | Peptic Ulcers | The thiourea-containing compound metiamide (B374674) was an early H₂-receptor antagonist, paving the way for related drugs. nih.gov |
| Microbial Enzymes | Various | Infectious Diseases | Thiourea derivatives have been used to treat Mycobacterium tuberculosis infections, indicating their potential to inhibit essential microbial enzymes. nih.gov |
Future research should involve screening Urea, 1-(2-biphenylyl)-2-thio- against diverse panels of kinases, proteases, and other enzymes implicated in various diseases. The multi-targeted action of some thiourea derivatives makes them attractive candidates for overcoming challenges like drug resistance in cancer therapy. biointerfaceresearch.com
Challenges in Scaling Up Synthesis and Reducing Production Costs
Transitioning a promising compound from laboratory-scale synthesis to industrial-scale production presents significant challenges related to cost, efficiency, and sustainability. For Urea, 1-(2-biphenylyl)-2-thio-, addressing these hurdles is essential for its potential commercial viability.
Table 2: Key Challenges in Synthesis Scale-Up
| Challenge Area | Specific Issues | Potential Solutions |
| Raw Material Availability and Cost | The cost and bulk availability of the starting materials, particularly 2-aminobiphenyl (B1664054) and the thiocarbonyl source, can be prohibitive. Niche or green reagents used at the lab scale may not be industrially viable. uk-cpi.com | Sourcing from multiple suppliers, developing more efficient routes from cheaper precursors, and establishing long-term supply agreements. |
| Process Efficiency and Yield | Traditional synthesis methods for thiourea have reported variable and sometimes low yields (e.g., under 30% for some methods), which increases production costs. bibliotekanauki.pl | Process intensification using technologies like flow chemistry or microwave-assisted synthesis can improve efficiency. uk-cpi.com Optimization of reaction conditions (temperature, time, catalyst) is critical. A one-step synthesis using Lawesson's reagent has shown yields over 60%. bibliotekanauki.pl |
| Energy Consumption | Maintaining specific reaction temperatures and pressures over large volumes can be highly energy-intensive, reducing the sustainability of the process. uk-cpi.com | Designing innovative reactors with better heat transfer, and integrating renewable energy sources into the production facility. uk-cpi.com |
| Solvent Use and Waste Management | Large-scale synthesis generates significant solvent waste, which has environmental and economic costs. | Utilizing green solvents, such as deep eutectic solvents (DES), which can also act as catalysts and be recycled for multiple batches with no significant loss in activity. rsc.org |
| Purification and Separation | Isolating the final product with high purity at a large scale can be complex and costly. The lack of effective separation methods can be a bottleneck. bibliotekanauki.pl | Developing robust crystallization protocols and exploring advanced chromatographic techniques. |
Future research will need to focus on developing a synthetic route that is not only high-yielding but also simple, sustainable, and economically viable at an industrial scale.
Regulatory Science Considerations for Novel Thio-Urea Compounds
Navigating the regulatory landscape is a critical component of drug development. For a novel chemical entity like Urea, 1-(2-biphenylyl)-2-thio-, a thorough understanding of regulatory requirements is necessary from the early stages of research.
Key considerations include:
Toxicological Screening: Regulatory bodies require extensive toxicological data to ensure a drug candidate is safe. biorxiv.org Early-stage screening should include cytotoxicity assays on relevant cell lines and mutagenicity tests like the Ames test to identify any potential for causing genetic mutations. biorxiv.org Some studies have shown that novel thiourea derivatives can be non-cytotoxic and non-mutagenic, providing a basis for further investigation. biorxiv.org
Pharmacology and Safety Studies: Preclinical animal studies are crucial for determining the compound's pharmacological effects and potential toxicity. These studies evaluate effects on vital organs, hematological parameters, and establish a preliminary safety profile before human trials can be considered. biorxiv.org
Chemical Manufacturing and Controls (CMC): Detailed documentation on the synthesis, purification, and characterization of the drug substance is required. This includes demonstrating batch-to-batch consistency and stability, which is directly linked to the challenges of scaling up production.
Clinical Trial Design: As the compound progresses, well-designed clinical trials will be needed to evaluate its safety and efficacy in humans. For rare diseases, this may involve collaborating with patient advocacy groups and utilizing adaptive trial designs.
Engaging with regulatory agencies early in the development process can provide valuable guidance and streamline the path to potential approval.
Q & A
Q. Example Experimental Design Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | DMF | 80 | 72 | 95 |
| CuI | THF | 60 | 65 | 92 |
Q. Key Steps :
Screen catalysts and solvents using a fractional factorial design .
Characterize products via NMR and mass spectrometry (refer to phenylurea analogs in for structural validation) .
Validate purity using HPLC with UV detection .
Basic Research Question: How can the stability of Urea, 1-(2-biphenylyl)-2-thio- be assessed in different solvent systems?
Methodological Answer :
Conduct accelerated stability studies under controlled conditions:
- Variables : Solvent (polar vs. non-polar), temperature (25°C vs. 40°C), light exposure.
- Analytical Tools : UV-Vis spectroscopy (degradation kinetics), HPLC (quantify degradation products).
Q. Key Steps :
Use Arrhenius equation to extrapolate shelf life .
Compare results with phenylurea stability profiles .
Advanced Research Question: How can computational modeling predict the interaction of Urea, 1-(2-biphenylyl)-2-thio- with biological targets?
Methodological Answer :
Apply density functional theory (DFT) and molecular dynamics (MD) simulations :
DFT : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
MD : Simulate ligand-protein binding affinities (e.g., docking with enzymes like urease).
Q. Example Output :
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.2 |
| LUMO Energy | -1.8 |
| Binding Energy (MD) | -9.3 kcal/mol |
Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Research Question: How to resolve contradictions in reported biological activities of Urea, 1-(2-biphenylyl)-2-thio- derivatives?
Methodological Answer :
Adopt a systematic validation framework :
Orthogonal Assays : Use multiple assays (e.g., fluorescence quenching vs. calorimetry) to confirm target binding .
Control Experiments : Test derivatives against known inhibitors to rule off-target effects.
Meta-Analysis : Statistically aggregate data from prior studies (e.g., fixed-effects models) .
Q. Example Contradiction Resolution Table :
| Study | Reported IC₅₀ (μM) | Assay Type | Resolution (Adjusted IC₅₀) |
|---|---|---|---|
| A | 12.4 | Fluorescence | 15.2 (calorimetry) |
| B | 8.9 | Calorimetry | 9.1 (replicated) |
Advanced Research Question: What methodological frameworks are suitable for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer :
Combine cheminformatics and multivariate regression :
Descriptor Generation : Compute molecular descriptors (e.g., logP, polar surface area).
SAR Model : Use partial least squares (PLS) regression to correlate descriptors with bioactivity.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
